
4-(4-Chlorophenyl)-1-piperazineethanol
solubility data

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
2-[4-(4-Chlorophenyl)piperazin-1-

yl]ethanol

CAS No.: 55179-20-9

Cat. No.: B1361648 Get Quote

An In-Depth Technical Guide to the Solubility Profile & Characterization of 4-(4-

Chlorophenyl)-1-piperazineethanol

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics

of 4-(4-Chlorophenyl)-1-piperazineethanol (also known as 2-[4-(4-chlorophenyl)piperazin-1-
yl]ethanol).[1][2][3] As a critical intermediate in the synthesis of second-generation

antihistamines (e.g., Cetirizine), understanding its solubility profile is essential for process

optimization, purification, and formulation.[1][2][3] This guide synthesizes predicted

physicochemical properties with analogous experimental data to establish a robust solubility

framework. It also details self-validating experimental protocols for determining thermodynamic

and kinetic solubility in research settings.

Chemical Identity & Physicochemical Properties
Before addressing solubility directly, we must establish the physicochemical baseline. The

solubility of 4-(4-Chlorophenyl)-1-piperazineethanol is governed by the interplay between its

lipophilic chlorophenyl tail and its hydrophilic hydroxyethyl-piperazine head.[1][2][3]

Note on CAS Registry Number: The CAS number 1826-61-5 is frequently associated with this

chemical name in specific request databases; however, researchers should be aware of

potential database conflicts where similar CAS numbers (e.g., 1826-67-1) refer to unrelated
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reagents (Vinylmagnesium bromide).[1][2][3] The chemical structure described below is the

definitive reference for this guide.

Property Value Description

IUPAC Name
2-[4-(4-chlorophenyl)piperazin-

1-yl]ethanol

Definitive chemical identity.[1]

[2][3]

Molecular Formula C₁₂H₁₇ClN₂O -

Molecular Weight 240.73 g/mol -

Physical State Solid (Crystalline)
Typically off-white to pale

yellow powder.[1][2][3]

pKa (Predicted) ~5.5 (N4), ~9.1 (N1)

Basic nitrogens allow for pH-

dependent solubility

manipulation.[1][2][3]

LogP (Predicted) 1.5 – 2.0

Moderately lipophilic; suggests

good organic solubility but

limited neutral aqueous

solubility.[2][3]

H-Bond Donors 1 (OH)

The hydroxyl group facilitates

solubility in polar protic

solvents.[1][2][3]

H-Bond Acceptors 3 (2 N, 1 O) -

Solubility Profile
The solubility of 4-(4-Chlorophenyl)-1-piperazineethanol is highly pH-dependent due to the

piperazine ring.[1][2][3] The data below synthesizes experimental trends from structurally

analogous aryl-piperazines (e.g., 1-(4-Chlorophenyl)piperazine) and physicochemical

predictions.

Solvent Compatibility Table
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Solvent Class
Specific
Solvent

Solubility
Rating

Estimated
Concentration

Mechanistic
Insight

Aqueous

(Neutral)
Water (pH 7) Low < 1 mg/mL

The lipophilic

chlorophenyl

group dominates

at neutral pH,

limiting

dissolution.[1][2]

[3]

Aqueous (Acidic) 0.1 N HCl High > 50 mg/mL

Protonation of

the piperazine

nitrogens forms a

highly soluble

dihydrochloride

salt.[2][3]

Polar Aprotic DMSO High > 30 mg/mL

Excellent

solvation of both

the aromatic and

polar domains;

ideal for stock

solutions.[2][3]

Polar Aprotic DMF High > 30 mg/mL

Similar to DMSO;

useful for

synthetic

reactions.[2][3]

Polar Protic Ethanol Moderate/Good 10–30 mg/mL

The hydroxyethyl

group enhances

compatibility with

alcohols

compared to

bare piperazines.

[2][3]

Non-Polar Hexane/Heptane Very Low < 0.1 mg/mL The polar

hydroxyl and
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amine groups

prevent

significant

dissolution in

aliphatic

hydrocarbons.[2]

[3]

Chlorinated Dichloromethane Good > 20 mg/mL

Good solubility

due to interaction

with the lipophilic

chlorophenyl

moiety.[2][3]

pH-Dependent Solubility Mechanism
The compound exhibits a "U-shaped" or monotonic solubility curve typical of weak bases.[2][3]

pH < pKa1 (~5.5): Both nitrogens are protonated (

).[1][2][3] Solubility is maximal.

pH 6–8: The molecule exists largely as a mono-cation or neutral species.[1][2][3] Solubility

drops precipitously (Intrinsic Solubility,

).

pH > 9: The molecule is neutral and lipophilic.[3] Solubility is limited to the intrinsic value

determined by the crystal lattice energy and LogP.

Experimental Methodologies (Self-Validating
Protocols)
As a Senior Application Scientist, I recommend the following protocols. These are designed to

be self-validating: if the internal controls (e.g., HPLC peak area stability) fail, the experiment is

invalid and must be repeated.[1][2][3]
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Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
Use this for determining the absolute solubility limit (equilibrium).[1][2][3]

Preparation: Weigh ~10 mg of 4-(4-Chlorophenyl)-1-piperazineethanol into a 4 mL glass vial.

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).[3]

Equilibration:

Seal vial and place on an orbital shaker (300 rpm) at 25°C for 24 hours.

Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter

(pre-saturated).

Quantification:

Dilute the supernatant 1:100 with Mobile Phase.

Analyze via HPLC-UV (230 nm).

Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (DMSO Precipitation)
Use this for high-throughput screening or biological assay preparation.[1][2][3]

Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

Spike: Add 2 µL of stock to 98 µL of aqueous buffer (pH 7.4) in a 96-well plate (Final conc:

200 µM, 2% DMSO).

Incubation: Shake for 2 hours at room temperature.

Detection: Measure turbidity via UV absorbance at 620 nm (non-absorbing wavelength).[2][3]
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Validation: If OD620 > 0.05, precipitation has occurred.

Result: The solubility limit is lower than the spiked concentration.[3]

Visualizations
Figure 1: Solubility Equilibrium & Protonation States
This diagram illustrates the transition between the soluble salt form and the less soluble free

base, critical for understanding extraction and purification.[3]
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Caption: pH-dependent solubility transitions. The molecule is highly soluble in acidic media due

to protonation of the piperazine ring.[2]

Figure 2: Solubility Determination Workflow
A logical decision tree for selecting the correct solubility protocol.
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Caption: Decision matrix for selecting Thermodynamic (Shake-Flask) vs. Kinetic solubility

protocols.

Applications & Implications
Synthesis of Cetirizine:

Role: 4-(4-Chlorophenyl)-1-piperazineethanol is a key intermediate.[1][2][3] It is typically

reacted with (4-chlorophenyl)phenylmethyl chloride.[1][2][3]

Solubility Impact: The reaction is often performed in polar aprotic solvents (e.g.,

acetonitrile or DMF) where the intermediate is soluble, or in a biphasic system

(toluene/water) where phase transfer catalysis may be required if the free base solubility is

limiting.[2][3]

Purification (Recrystallization):

The "U-shaped" solubility profile allows for purification via Acid-Base Extraction.[1][2][3]
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Protocol: Dissolve crude material in dilute HCl (soluble) -> Wash with non-polar solvent

(removes neutral impurities) -> Basify aqueous layer to pH 10 -> Extract precipitated

product into Dichloromethane.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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